3-(シクロプロピルメチル)ピペリジン-4-オール

概要

説明

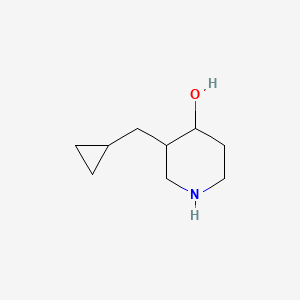

“3-(Cyclopropylmethyl)piperidin-4-ol” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . The molecule contains a total of 29 bonds, including 12 non-H bonds, 2 rotatable bonds, 1 three-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .

Molecular Structure Analysis

The molecular structure of “3-(Cyclopropylmethyl)piperidin-4-ol” includes a piperidine ring, a cyclopropylmethyl group, and a hydroxyl group . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .

Chemical Reactions Analysis

Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

科学的研究の応用

創薬

ピペリジン類は医薬品業界において重要な役割を果たしています。 それらの誘導体は、20種類以上の医薬品のクラス、ならびにアルカロイドに存在しています . ピペリジン類の誘導体は、創薬に使用されています .

様々なピペリジン誘導体の合成

様々なピペリジン誘導体(置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノン)の形成につながる分子内および分子間反応に関する科学文献 .

HIV治療のための生物学的評価

一連の新規ピペリジン-4-オール誘導体が設計、合成され、HIVの潜在的な治療のために評価されました . これらの化合物は、効率的な合成経路によって優れた収率で得られ、1 H NMR、13 C NMR、MS、および元素分析によって特徴付けられています .

CCR5拮抗活性

これらの化合物のCCR5拮抗活性も評価されました . 7回膜貫通Gタンパク質共役型受容体ファミリーに属するケモカイン受容体CCR5は、HIV-1侵入プロセスにおける必須の共同受容体として同定されています .

抗腫瘍特性

ピペリジン誘導体は、ほとんどのヒト腫瘍細胞に対する抗腫瘍活性について試験されています . 評価されたすべての化合物は、(HCT-116)、(T-47D)、[HL-60 (TB)、MOLT-4、RPMI-8226]、および(PC-3)細胞株に対して有意な抗腫瘍特性を示しました .

生物活性ピペリジンの合成

作用機序

Target of Action

The primary target of 3-(Cyclopropylmethyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

3-(Cyclopropylmethyl)piperidin-4-ol interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and inhibits its function. The antagonistic activity of the compound is believed to be due to the presence of a basic nitrogen atom, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The action of 3-(Cyclopropylmethyl)piperidin-4-ol on the CCR5 receptor affects the HIV-1 entry process. Normally, HIV-1 uses the CCR5 receptor to enter cells. By blocking this receptor, 3-(Cyclopropylmethyl)piperidin-4-ol prevents HIV-1 from entering cells, thereby inhibiting the progression of the infection .

Result of Action

The molecular and cellular effects of 3-(Cyclopropylmethyl)piperidin-4-ol’s action primarily involve the inhibition of HIV-1 entry into cells. By blocking the CCR5 receptor, this compound prevents HIV-1 from infecting cells, which can slow the progression of the infection .

Safety and Hazards

将来の方向性

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(Cyclopropylmethyl)piperidin-4-ol”, is an important task of modern organic chemistry .

生化学分析

Biochemical Properties

3-(Cyclopropylmethyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with the chemokine receptor CCR5, a seven-transmembrane G-protein coupled receptor. The interaction between 3-(Cyclopropylmethyl)piperidin-4-ol and CCR5 involves a strong salt-bridge interaction facilitated by the basic nitrogen atom in the piperidine ring . Additionally, the compound’s lipophilic groups contribute to its binding affinity with the receptor. These interactions are crucial for its potential use as a CCR5 antagonist, which could be beneficial in the treatment of HIV-1 infections .

Cellular Effects

The effects of 3-(Cyclopropylmethyl)piperidin-4-ol on various types of cells and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(Cyclopropylmethyl)piperidin-4-ol has been observed to inhibit the entry of HIV-1 into cells by blocking the CCR5 receptor . This inhibition prevents the virus from binding to the receptor, thereby reducing viral replication and infection. Furthermore, the compound’s impact on gene expression and cellular metabolism is linked to its ability to modulate the activity of specific enzymes and proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of action of 3-(Cyclopropylmethyl)piperidin-4-ol involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules, such as the CCR5 receptor. The binding of 3-(Cyclopropylmethyl)piperidin-4-ol to CCR5 involves a strong salt-bridge interaction between the basic nitrogen atom in the piperidine ring and the receptor . This interaction is further stabilized by the lipophilic groups present in the compound, which enhance its binding affinity. Additionally, 3-(Cyclopropylmethyl)piperidin-4-ol may inhibit or activate specific enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Cyclopropylmethyl)piperidin-4-ol have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Cyclopropylmethyl)piperidin-4-ol remains stable under specific conditions, allowing for prolonged interactions with target biomolecules . Degradation of the compound over time can lead to a reduction in its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on HIV-1 entry into cells for extended periods, although the degree of inhibition may decrease over time .

Dosage Effects in Animal Models

The effects of 3-(Cyclopropylmethyl)piperidin-4-ol vary with different dosages in animal models. Studies have indicated that there is a threshold dosage below which the compound exhibits minimal effects . At higher dosages, 3-(Cyclopropylmethyl)piperidin-4-ol demonstrates significant inhibitory effects on HIV-1 entry into cells, as well as other cellular processes . At excessively high doses, the compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-(Cyclopropylmethyl)piperidin-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations that can influence its activity and efficacy . Enzymes such as cytochrome P450 play a role in the metabolism of 3-(Cyclopropylmethyl)piperidin-4-ol, leading to the formation of metabolites that may retain or alter the compound’s biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-(Cyclopropylmethyl)piperidin-4-ol within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, 3-(Cyclopropylmethyl)piperidin-4-ol can localize to various cellular compartments, where it interacts with target biomolecules . The distribution of the compound within tissues is influenced by factors such as its lipophilicity and binding affinity to transport proteins .

Subcellular Localization

The subcellular localization of 3-(Cyclopropylmethyl)piperidin-4-ol is an important aspect of its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 3-(Cyclopropylmethyl)piperidin-4-ol may localize to the plasma membrane, where it interacts with the CCR5 receptor . Additionally, the compound’s localization to other organelles, such as the endoplasmic reticulum or Golgi apparatus, can influence its activity and interactions with other biomolecules .

特性

IUPAC Name |

3-(cyclopropylmethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-3-4-10-6-8(9)5-7-1-2-7/h7-11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMSOAOTIRJCDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2CNCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B1475076.png)

![Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1475080.png)

![2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1475086.png)

![7-Chloro-5-(methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475088.png)